molecular formula C9H11NO2 B1432773 2-Methyl-6-(methylamino)benzoic acid CAS No. 66232-39-1

2-Methyl-6-(methylamino)benzoic acid

Cat. No.: B1432773
CAS No.: 66232-39-1
M. Wt: 165.19 g/mol
InChI Key: LXBJMHFADIEJOC-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylamino)benzoic acid is a high-purity benzoic acid derivative offered at 95% purity, making it a reliable building block for organic synthesis and pharmaceutical research . This compound, with the CAS number 66232-39-1 and a molecular formula of C 9 H 11 NO 2 , has a molecular weight of 165.2 g/mol . As a methylamino-substituted benzoic acid, it serves as a versatile precursor in chemical synthesis. Researchers value this family of compounds for developing more complex molecules, particularly in exploring structural analogs for various applications . Its specific properties make it a candidate for use in materials science and as an intermediate in the development of specialty chemicals. Safety Notice: This product is intended for research purposes only and is not classified as a medicinal or edible product. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-6-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(10-2)8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBJMHFADIEJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289149
Record name 2-Methyl-6-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66232-39-1
Record name 2-Methyl-6-(methylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66232-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation from 2-Methyl-6-nitrobenzoic Acid

Step 1: Reduction of Nitro Group to Amino Group

  • Raw material: 2-methyl-6-nitrobenzoic acid or its methyl ester.
  • Reaction: Catalytic hydrogenation using hydrogen gas.
  • Catalysts: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
  • Solvent: Methanol.
  • Conditions: Temperature range 60–90 °C; hydrogen pressure 0.5–1.5 MPa.
  • Outcome: Formation of 2-amino-6-methylbenzoic acid or its methyl ester.

This reduction step is critical to convert the nitro group into a reactive amino group for subsequent methylation.

N-Methylation of the Amino Group

Step 2: Methylation Reaction

  • Substrate: 2-amino-6-methylbenzoic acid or its methyl ester obtained from reduction.
  • Methylation reagent: Dimethyl sulfate.
  • Base: Alkali such as sodium hydroxide or potassium carbonate.
  • Solvent: Typically methanol or other polar solvents.
  • Conditions: Temperature 30–45 °C; reaction time 1–2 hours.
  • Result: Formation of 2-methyl-6-(methylamino)benzoic acid methyl ester or acid after hydrolysis.

This methylation introduces the methyl group onto the amino nitrogen, yielding the methylamino substituent characteristic of the target compound.

Hydrolysis to Obtain the Free Acid

Step 3: Hydrolysis of the Methyl Ester

  • Substrate: this compound methyl ester.
  • Reagents: Alkali (e.g., NaOH) and water.
  • Conditions: Heating at 80–100 °C until complete hydrolysis.
  • Work-up: Cooling, acidification to pH 1–3 with acid to precipitate the free acid.
  • Isolation: Filtration and drying to yield this compound.

This step converts the ester intermediate into the desired free acid form.

Alternative Synthetic Routes and Considerations

  • Diazotization and Hydrolysis: Some methods involve diazotization of the amino group followed by hydrolysis and esterification in one pot to obtain hydroxy or methoxy derivatives, which can be further methylated to yield the methylamino compound.
  • Direct Methylation of Anthranilic Acid Derivatives: N-Methylanthranilic acid (2-(methylamino)benzoic acid) can be synthesized by methylation of anthranilic acid using dimethyl sulfate and sodium bicarbonate at elevated temperatures (~85 °C) over prolonged reaction times (~30 hours). This method can be adapted to 2-methyl-6-substituted analogues.
  • Catalyst Recovery and Solvent Recycling: Industrial processes emphasize catalyst recovery after hydrogenation and solvent recycling after diazotization and methylation steps to improve efficiency and sustainability.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents & Conditions Product
1 Catalytic Hydrogenation 2-methyl-6-nitrobenzoic acid or ester H₂, Pd/C or Pt/C catalyst, MeOH, 60–90 °C, 0.5–1.5 MPa 2-amino-6-methylbenzoic acid or ester
2 N-Methylation 2-amino-6-methylbenzoic acid or ester Dimethyl sulfate, alkali, MeOH, 30–45 °C, 1–2 hours This compound methyl ester
3 Hydrolysis This compound methyl ester Alkali, water, 80–100 °C; acidification pH 1–3 This compound

Research Findings and Industrial Relevance

  • The reduction of nitrobenzoic acid derivatives under mild hydrogenation conditions provides high selectivity and yield of amino intermediates.
  • One-pot diazotization-hydrolysis-esterification reactions enable efficient conversion to hydroxy or methoxy intermediates, which can be methylated to target compounds, reducing purification steps.
  • Methylation with dimethyl sulfate is a robust and commonly used method, though care must be taken due to the reagent’s toxicity.
  • Industrial synthesis emphasizes solvent recovery and catalyst reuse to minimize waste and cost.
  • The described methods are adaptable for preparing analogues with different substitution patterns on the benzoic acid ring, allowing for structural diversification in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(methylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic Activity :
    • Research indicates that 2-Methyl-6-(methylamino)benzoic acid exhibits potential analgesic properties. It has been isolated from citrus fruits and studied for its effects on pain modulation in various animal models .
  • Drug Formulations :
    • The compound is being explored for use in drug formulations targeting ailments such as pain and inflammation due to its biological activity. Its unique structure allows it to interact with biological systems effectively.
  • Metabolic Studies :
    • It serves as a primary metabolite in several organisms, playing a crucial role in metabolic pathways. Studies have focused on detecting its levels in biological samples, which can provide insights into metabolic health and disease states .

Agricultural Applications

  • Pesticide Development :
    • The compound's biological activity has led to investigations into its potential use as an agricultural chemical, particularly in developing new pesticides that can target specific pests while minimizing environmental impact.

Case Studies

StudyFocusFindings
Study on Analgesic PropertiesInvestigated the pain-relieving effects of the compoundDemonstrated significant reduction in pain responses in rat models
Metabolic ProfilingExamined metabolic pathways involving this compoundIdentified as a key metabolite with implications for metabolic health
Agricultural Pesticide ResearchEvaluated the efficacy of the compound as a pesticideShowed promising results against specific pest species with low toxicity to beneficial insects

Biological Activities

The compound exhibits various biological activities:

  • Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further exploration in infection control.
  • Anti-inflammatory Properties : Its ability to modulate inflammatory responses is under investigation, with potential implications for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. As a derivative of anthranilic acid, it can interact with enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to exhibit biological activity through its interaction with cellular components .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name Substituents Molecular Weight Key Properties/Applications
This compound -COOH, -CH₃ (C2), -NHCH₃ (C6) 179.2 g/mol High polarity, potential drug intermediate
3-Chloro-2-methyl-6-(methylamino)benzoic acid (4g) -Cl (C3), -CH₃ (C2), -NHCH₃ (C6) 213.7 g/mol Increased acidity due to Cl; antiviral applications
4,5-Dimethyl-2-(methylamino)benzoic acid (4h) -CH₃ (C4, C5), -NHCH₃ (C2) 193.2 g/mol Steric hindrance alters reactivity; regioselective synthesis challenges
2-Hydroxy-6-methylbenzoic acid -COOH, -CH₃ (C2), -OH (C6) 152.1 g/mol Strong H-bonding; UV λmax 209, 242, 308 nm
2-Bromo-6-methylbenzoic acid -COOH, -CH₃ (C2), -Br (C6) 215.0 g/mol Lipophilic; used in cross-coupling reactions

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The methylamino group in the target compound donates electrons, increasing basicity, while chloro or bromo substituents (e.g., 4g, 2-bromo-6-methylbenzoic acid) withdraw electrons, enhancing acidity .
  • Solubility: Carboxylic acid derivatives (e.g., target compound, 2-hydroxy-6-methylbenzoic acid) exhibit higher water solubility than esters (e.g., methyl 2-amino-6-chlorobenzoate) .
  • Synthetic Yields : Ruthenium-catalyzed C–H arylation of 2-methylbenzoic acid derivatives achieves high yields (e.g., 98% for 2-methyl-6-(4-methylphenyl)benzoic acid) , whereas regioselective synthesis of isomers (e.g., 4h) results in lower yields (44%) .

Pharmacological and Industrial Relevance

  • Antiviral Potential: Chlorinated derivatives (e.g., 4g) show promise in antiviral research due to enhanced stability .
  • Bioconjugation: The methylamino group in the target compound can be exploited for bioconjugation, similar to DABCYL acid (), used in fluorescence quenching.
  • Agrochemicals : Brominated analogs (e.g., 2-bromo-6-methylbenzoic acid) are intermediates in herbicide synthesis .

Biological Activity

2-Methyl-6-(methylamino)benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H11N O2
  • Molecular Weight : 165.19 g/mol

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. A study investigated its impact on cytokine production in human cells.

Case Study: Inhibition of TNFα Production

In a controlled experiment, human peripheral blood mononuclear cells (PBMCs) were treated with lipopolysaccharide (LPS) to induce inflammation. The addition of this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNFα) levels.

  • Control Group (No Treatment) : TNFα levels at 1500 pg/mL
  • Treatment Group : TNFα levels at 600 pg/mL with a concentration of 50 µM of the compound

This suggests that the compound may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.

Potential Applications in Cancer Therapy

The compound's biological activity extends to cancer research. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These findings indicate that this compound could be explored as part of therapeutic strategies against specific cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-6-(methylamino)benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via a two-step process involving:

Condensation : Reacting substituted benzaldehydes with methylamine derivatives in acidic media to form intermediates.

Oxidation : Using oxidizing agents like KMnO₄ or CrO₃ to convert intermediates to the final benzoic acid derivative.

  • Optimization : Adjust catalyst concentration (e.g., H₂SO₄ for esterification) and temperature to improve yield. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (UV detection at 210–310 nm) or differential scanning calorimetry (DSC) to assess thermal stability .
  • Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆ solvent) to resolve methylamino (δ 2.8–3.2 ppm) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. How can researchers distinguish this compound from its positional isomers?

  • Methodological Answer : Use X-ray crystallography to resolve the methylamino group’s position on the benzene ring. Alternatively, compare experimental NMR chemical shifts with DFT-calculated spectra for isomers .

Advanced Research Questions

Q. How do electronic effects of the methylamino and methyl substituents influence the acidity (pKa) of this compound compared to its analogs?

  • Methodological Answer :

  • Experimental : Measure pKa via potentiometric titration in aqueous ethanol.
  • Theoretical : Compare with analogs (e.g., 4-(methylamino)benzoic acid) to assess resonance stabilization. The ortho-methyl group sterically hinders carboxylate resonance, increasing acidity relative to para-substituted analogs .

Q. What in vitro and in vivo models are appropriate for studying the metabolic fate of this compound, and how can its metabolites be identified?

  • Methodological Answer :

  • In Vitro : Incubate with rat liver microsomes (RLM) and NADPH to simulate phase I metabolism.
  • In Vivo : Administer to rodents and collect plasma/liver samples. Use LC-MS/MS to detect hydroxylated metabolites (e.g., 2-(methylamino)-6-hydroxymethylbenzoic acid) .

Q. How can computational chemistry methods predict the interaction of this compound with biological targets like Polo-like kinase 1 (PLK1)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to PLK1’s catalytic domain (PDB ID: 4R7P).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with key residues (e.g., Lys82, Asp194) .

Q. How should researchers address contradictions in reported biological activities (e.g., analgesic vs. anticancer effects) of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test compounds across a wide concentration range (nM–mM) in cell viability assays (e.g., MTT).
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify context-dependent signaling pathways (e.g., NF-κB inhibition in inflammation vs. PLK1 inhibition in cancer) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Methyl-6-(methylamino)benzoic acid
Reactant of Route 2
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